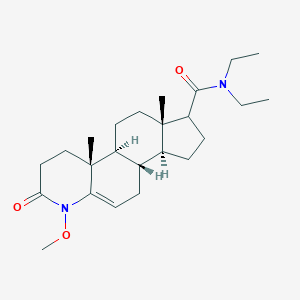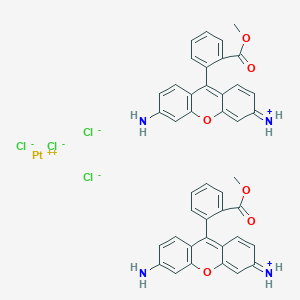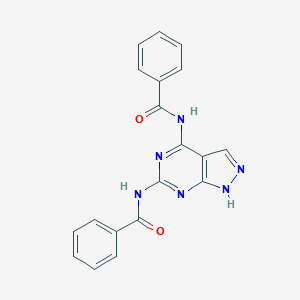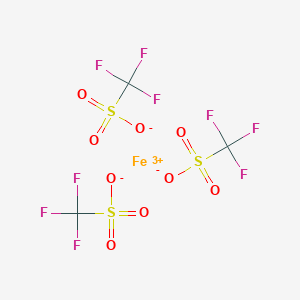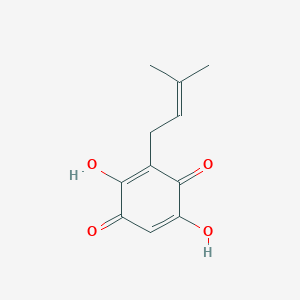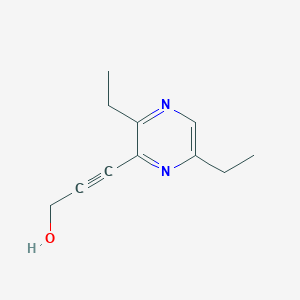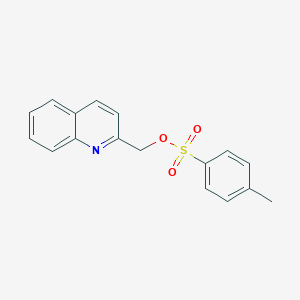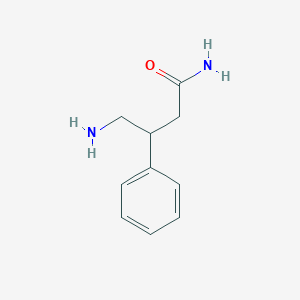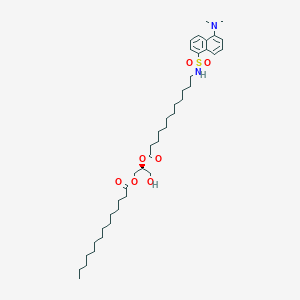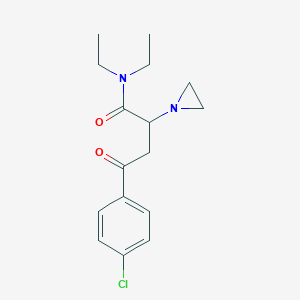
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide is not fully understood, but it is thought to involve the stabilization of the tumor suppressor protein p53. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to bind to the DNA-binding domain of p53 and to induce a conformational change that stabilizes the protein and enhances its transcriptional activity. This leads to the activation of downstream targets that induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action has been well characterized. However, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. One area of focus is the development of more soluble analogs of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide that can be administered more easily in vivo. Another area of focus is the investigation of the potential of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in humans, and to identify biomarkers that can predict response to this compound.
Métodos De Síntesis
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide involves the reaction of 4-chloroacetophenone with diethylamine to form 2-(4-chlorophenyl)-2-oxoethyl)-N,N-diethylacetamide. This compound is then reacted with aziridine to produce alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has also been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Número CAS |
108260-27-1 |
|---|---|
Nombre del producto |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide |
Fórmula molecular |
C16H21ClN2O2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N,N-diethyl-4-oxobutanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-18(4-2)16(21)14(19-9-10-19)11-15(20)12-5-7-13(17)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3 |
Clave InChI |
FCZZMHGZUAFZCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
SMILES canónico |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Sinónimos |
2-aziridin-1-yl-4-(4-chlorophenyl)-N,N-diethyl-4-oxo-butanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
